

Seviteronel combination therapy toxicity profile

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Compound Focus: Seviteronel

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Seviteronel Toxicity Profile Overview

The table below summarizes the main toxicities observed in clinical trials, which were primarily dose-dependent and involved the central nervous system (CNS) and gastrointestinal (GI) systems [1] [2].

Adverse Event	Grade (CTCAE v4.0)	Frequency & Context	Management Recommendations
CNS Toxicity (Concentration impairment, delirium, mental status changes)	Gr 3/4	DLT at 750 mg and 600 mg QD in women; frequent in men, leading to trial modifications [1] [2].	Dose reduction or discontinuation. RP2D in women is 450 mg QD [2].
Fatigue	Gr 1/2 (Mostly)	Very common (37% in women's trial) [2].	Supportive care; assess for disease-related causes.
Nausea & Vomiting	Gr 1/2 (Mostly)	Very common (42% nausea, 37% vomiting in women) [2].	Prophylactic antiemetics are recommended.
Tremor	Gr 1/2 (Mostly)	Very common (42% in women's trial) [1] [2].	Patient counseling; typically not a dose-limiting toxicity.

Adverse Event	Grade (CTCAE v4.0)	Frequency & Context	Management Recommendations
Anemia	Gr 3	One event deemed possibly related in women's trial [2].	Monitor CBC; manage per clinical guidelines.

Key Experimental Protocols & Preclinical Insights

For researchers designing experiments with **seviteronel**, here are methodologies from key preclinical and clinical studies.

Clinical Dosing Protocol (Phase I in Breast Cancer)

This protocol established the Recommended Phase 2 Dose (RP2D) for women [2].

- **Study Design:** Open-label, dose de-escalation.
- **Dosing Cohorts:** 750 mg, 600 mg, and 450 mg administered orally once daily in 28-day continuous cycles.
- **Dose-Limiting Toxicity (DLT) Definition:** Any Grade 3 or higher adverse event deemed possibly, probably, or definitely related to **seviteronel** occurring from the first dose through the end of Cycle 1 (28 days).
- **Maximum Tolerated Dose (MTD) Definition:** The highest dose at which the incidence of DLTs is less than 33%.
- **Key Outcome:** The RP2D was determined to be **450 mg QD**.

In Vitro Radiosensitization Protocol (TNBC Models)

This methodology assesses **seviteronel**'s efficacy in combination with radiation [3] [4].

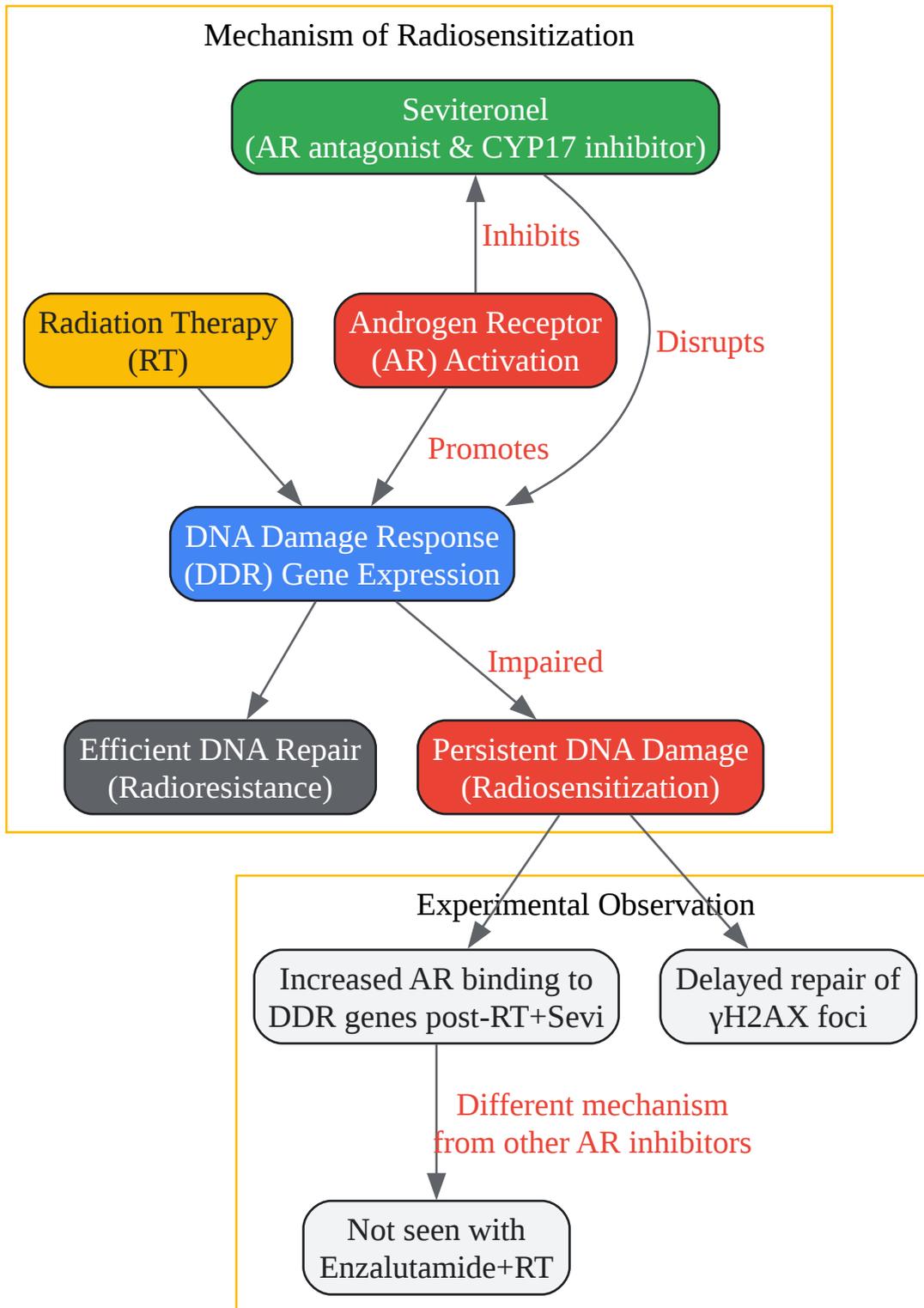
- **Cell Lines:** Use AR-positive (AR+) TNBC models (e.g., MDA-MB-453, ACC-422). AR-negative controls (e.g., MDA-MB-231) are essential.
- **Clonogenic Survival Assay:**
 - **Pre-treatment:** Treat cells with **seviteronel** (e.g., 5 μ M) or vehicle for a specified period before irradiation.

- **Irradiation:** Irradiate cells at various doses (e.g., 0-6 Gy).
- **Culture:** Seed cells at low density and allow them to form colonies for 10-14 days.
- **Analysis:** Fix, stain colonies, and count. Calculate the radiation enhancement ratio.
- **DNA Damage Repair Analysis (γH2AX Foci):**
 - Treat and irradiate cells as above.
 - Fix cells at various time points post-IR (e.g., 6h, 16h, 24h).
 - Perform immunofluorescence staining for γH2AX, a marker for DNA double-strand breaks.
 - Quantify the number of γH2AX foci per cell; delayed repair in combination groups indicates radiosensitization.

Mechanism of Action & Radiosensitization

Seviteronel has a unique dual mechanism of action. It acts as a **selective CYP17 lyase inhibitor** (blocking androgen production) and a **competitive androgen receptor (AR) antagonist** [1] [2]. Preclinical evidence suggests that the combination of **seviteronel** with radiation therapy (RT) has a unique mechanism for radiosensitizing AR-positive triple-negative breast cancer (TNBC) cells [3] [4].

The following diagram illustrates this proposed mechanism and experimental workflow:



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Frequently Asked Questions (FAQs)

Q1: What is the recommended phase 2 dose (RP2D) of seviteronel for female patients?

- **A1:** The RP2D for women with breast cancer is **450 mg administered orally once daily**. This dose was determined after dose-limiting toxicities (DLTs) of confusional state and delirium were observed at higher doses (600 mg and 750 mg QD) [2].

Q2: Does seviteronel require concomitant steroid administration like abiraterone?

- **A2:** No. A key differentiator of **seviteronel** in clinical trials is that it was administered **without routine oral steroids**. This is due to its higher selectivity for CYP17 17,20-lyase over 17- α hydroxylase, which may minimize the risk of mineralocorticoid excess [1].

Q3: Is seviteronel effective in patients who have developed resistance to enzalutamide?

- **A3:** Preclinically, yes. **Seviteronel** has shown activity against enzalutamide-resistant cell lines, including those expressing the AR F876L mutation, which confers resistance to enzalutamide. However, in a clinical trial for men with mCRPC who progressed on enzalutamide, single-agent **seviteronel** was associated with significant toxicity and limited efficacy, warranting no further investigation as a monotherapy in that specific population [1].

Q4: What is the most critical parameter to monitor in vitro when studying seviteronel as a radiosensitizer?

- **A4:** The most critical parameter is the **androgen receptor (AR) status** of the cell lines. **Seviteronel** selectively radiosensitizes **AR-positive (AR+) TNBC models** and has no such effect on AR-negative models, regardless of estrogen receptor expression [3] [4].

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